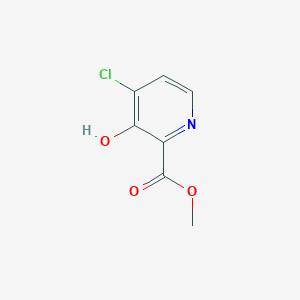

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .

Molecular Structure Analysis

The molecular structure of Methyl 4-chloro-3-hydroxypyridine-2-carboxylate consists of a pyridine ring with a methyl ester group, a chlorine atom, and a hydroxyl group attached at the 2nd, 4th, and 3rd positions respectively .Physical And Chemical Properties Analysis

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is a solid at room temperature . It has a melting point of 57.0 to 61.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Structural Characterization and Analytical Applications

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate serves as an important compound for structural characterization and analytical applications within the domain of chlorinated organic chemistry. A study by Irvine et al. (2008) highlights the use of this compound and its derivatives for elucidating structural details of chlorinated organic molecules. The research demonstrates the application of one-bond chlorine-isotope effects in 13C NMR spectroscopy as an effective tool for identifying chlorinated carbons, showcasing the critical role of such compounds in solving complex structural problems in chlorinated organics Irvine, Cooper, & Thornburgh, 2008.

Synthesis and Photophysical Properties

Compounds related to Methyl 4-chloro-3-hydroxypyridine-2-carboxylate have been extensively studied for their synthesis and photophysical properties. Neve et al. (1999) investigated the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, highlighting the utility of related pyridine derivatives in the development of luminescent materials and redox-active compounds Neve, Crispini, Sebastiano Campagna, & Serroni, 1999.

Intermolecular Interactions and Lipophilicity

Katrusiak et al. (2011) explored the effects of methylation, including compounds similar to Methyl 4-chloro-3-hydroxypyridine-2-carboxylate, on intermolecular interactions and lipophilicity. This research provides insights into how methylation affects the equilibrium of lactam and lactim tautomers and influences the synthesis of methylated derivatives, highlighting the compound's role in understanding molecular interactions and properties Katrusiak, Piechowiak, & Katrusiak, 2011.

Functionalization and Drug Synthesis

Pesti et al. (2000) presented an efficient methodology for the pyridinylmethyl functionalization, using 2-Fluoro-4-methylpyridine as a starting point for the synthesis of cognition enhancer drug candidates. This study underscores the importance of pyridine derivatives in the synthesis of complex organic molecules with potential therapeutic applications Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000.

Enhancement of Material Properties

Ma, Li, and Li (2011) demonstrated the tuning of the moisture stability of metal-organic frameworks (MOFs) by incorporating hydrophobic functional groups, like methyl groups adjacent to coordinating nitrogen atoms, into the bipyridine pillar linker. This research highlights the role of pyridine derivatives in enhancing the water resistance and overall stability of MOF structures, which is crucial for their application in various industries Ma, Li, & Li, 2011.

Safety and Hazards

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

methyl 4-chloro-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVWLUHKTWXVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate | |

CAS RN |

1256823-34-3 |

Source

|

| Record name | methyl 4-chloro-3-hydroxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)

![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)